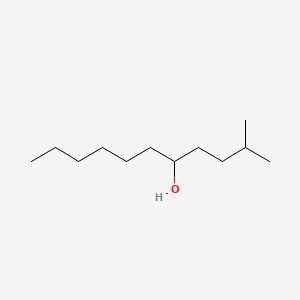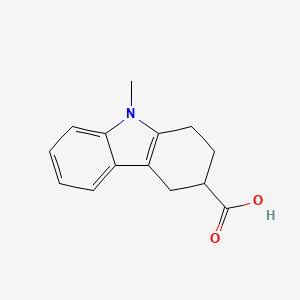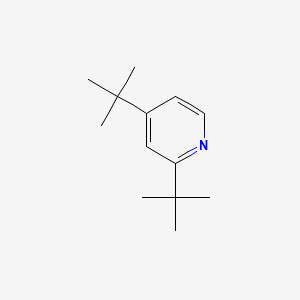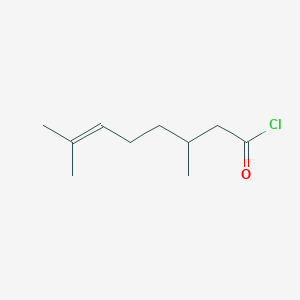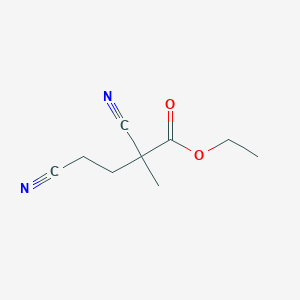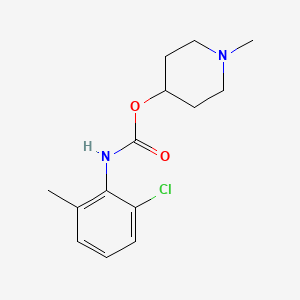
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester is a chemical compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with N-methyl-4-piperidinol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are crucial for optimizing the production process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure consistency and efficiency. The choice of raw materials, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbanilic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, contributing to the development of new compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is essential for elucidating its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbanilic acid derivatives, such as:
- Carbanilic acid, p-chloro-, ethyl ester
- Carbanilic acid, p-chloro-, methyl ester
- Carbanilic acid, m-hydroxy-, methyl ester
Uniqueness
Carbanilic acid, 2-chloro-6-methyl-, N-methyl-4-piperidinyl ester stands out due to its specific structural features, such as the presence of the 2-chloro-6-methyl group and the N-methyl-4-piperidinyl ester moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
33531-34-9 |
|---|---|
Molekularformel |
C14H19ClN2O2 |
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-4-3-5-12(15)13(10)16-14(18)19-11-6-8-17(2)9-7-11/h3-5,11H,6-9H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
GLYGDCUZVIJKRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


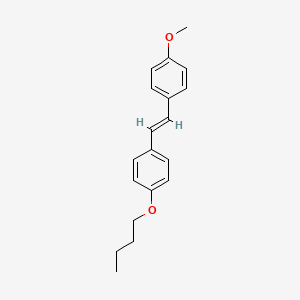
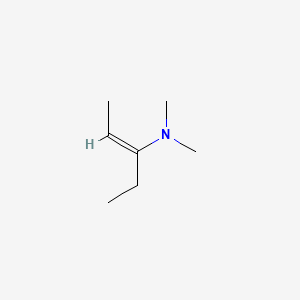
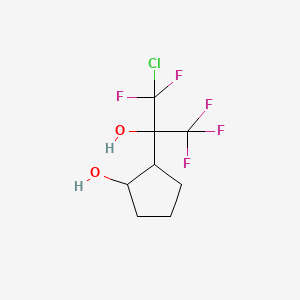

![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

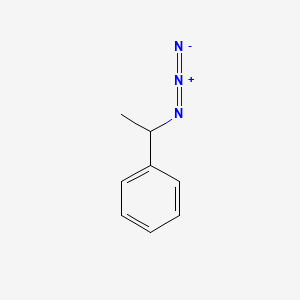
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
